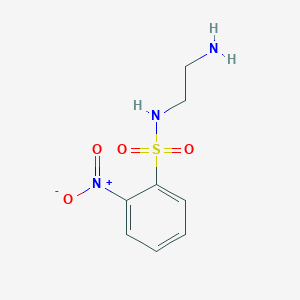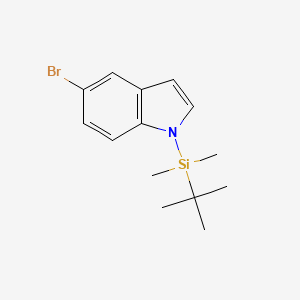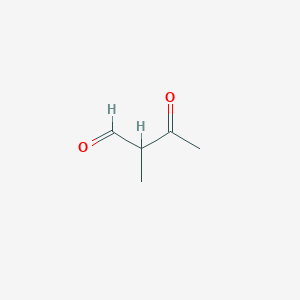
Butanal, 2-methyl-3-oxo-
説明
“Butanal, 2-methyl-3-oxo-” is a chemical compound with the molecular formula C5H8O2 . It is also known by other names such as 2-Methyl-3-oxobutanal, 2-Methylbutan-1,3-dione, and 2-Methyl-3-oxobutyraldehyd .
Molecular Structure Analysis
The molecular structure of “Butanal, 2-methyl-3-oxo-” consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 100.116 Da and the monoisotopic mass is 100.052429 Da .
Physical And Chemical Properties Analysis
“Butanal, 2-methyl-3-oxo-” has a molecular weight of 100.12 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 86.1 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .
科学的研究の応用
Toxicological Studies
Butanal oxime, a compound related to Butanal, 2-methyl-3-oxo-, has been studied for its toxicological effects. It is used as a volatile antiskinning agent in paints, inks, and similar products. Toxicity studies on Butanal oxime administered to rats and mice have revealed insights into its clinical pathology, reproductive system effects, histopathology, and genetic toxicology. These studies suggest that Butanal oxime can induce methemoglobinemia and anemia in rats and mice, along with hepatocellular necrosis and degeneration of the nasal olfactory epithelium in animals exposed to high doses (Burka, 2004).
Food Science
In the realm of food science, branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, play a significant role as flavor compounds in many food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, highlighting their importance in enhancing the flavor profile of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Renewable Energy
Research into renewable diesel production explores the hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal, derived from lignocellulose. This process, catalyzed by solid acid catalysts, demonstrates the potential of Butanal in creating diesel alternatives, indicating a promising avenue for sustainable fuel production (Li et al., 2013).
Material Science
Butanal and its derivatives have been investigated for their antioxidant properties. For instance, the antioxidant and toxic properties of 3-(phenylhydrazono) butan-2-one oxime have been studied in mice, showing potential as a safe drug for further studies due to its antioxidant compound properties and absence of toxicity signs after administration (Puntel et al., 2008).
Safety And Hazards
特性
IUPAC Name |
2-methyl-3-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLTMLEQPLVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453291 | |
| Record name | Butanal, 2-methyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanal, 2-methyl-3-oxo- | |
CAS RN |
22428-91-7 | |
| Record name | Butanal, 2-methyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



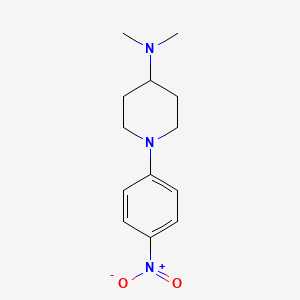
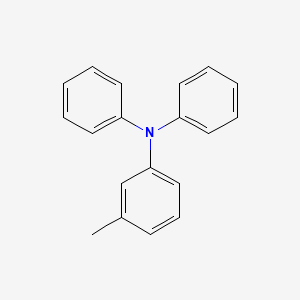
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
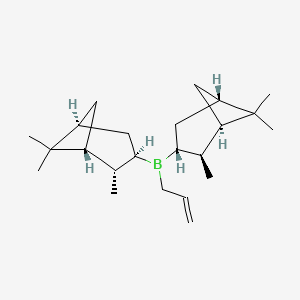
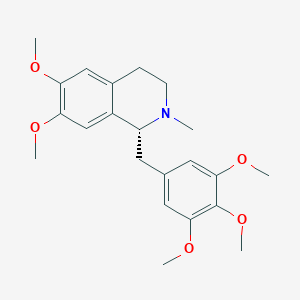

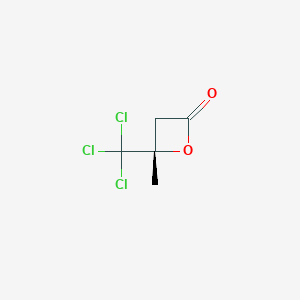
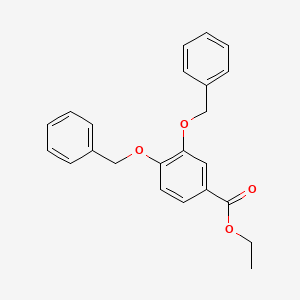
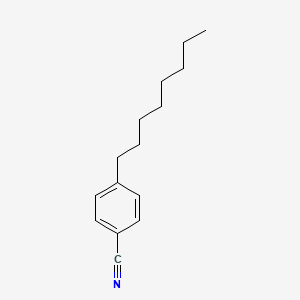
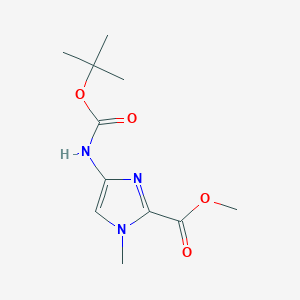
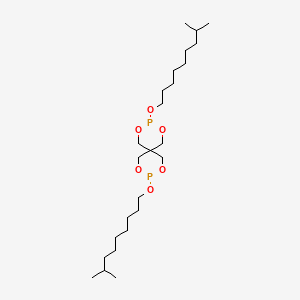
![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
